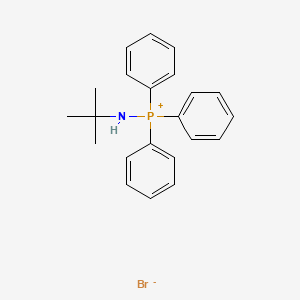

(Tert-butylamino)(triphenyl)phosphonium bromide

Description

(Tert-butylamino)(triphenyl)phosphonium bromide is a quaternary phosphonium salt characterized by a tert-butylamino group (-NH-C(CH₃)₃) attached to a triphenylphosphonium core. This structure combines the lipophilic triphenylphosphonium moiety with a bulky, electron-donating tert-butylamino substituent, which influences its chemical reactivity, solubility, and biological interactions. Applications may include antimicrobial agents, mitochondrial-targeting drug carriers, or corrosion inhibitors, depending on the functional group’s properties .

Properties

IUPAC Name |

(tert-butylamino)-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NP.BrH/c1-22(2,3)23-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21;/h4-18,23H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNSSPPSNVBDIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrNP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Triphenylphosphine with Tert-Butylamine Derivatives

The most straightforward method involves the alkylation of triphenylphosphine with tert-butylamine derivatives in the presence of a brominating agent. This approach typically employs tert-butyl bromide or tert-butyl chloride as alkylating agents under anhydrous conditions.

Reaction Conditions and Optimization

- Solvent Systems : Anhydrous acetonitrile or tetrahydrofuran (THF) is preferred due to their high polarity, which facilitates the dissolution of triphenylphosphine and tert-butyl halides.

- Temperature : Reactions are conducted at elevated temperatures (80–100°C) to overcome kinetic barriers, with reflux conditions often maintained for 48–72 hours.

- Stoichiometry : A 1:1 molar ratio of triphenylphosphine to tert-butyl halide ensures minimal side products, though slight excesses of the halide (1.1–1.2 equivalents) improve yields.

Example Procedure:

- Triphenylphosphine (16.2 mmol) and tert-butyl bromide (18.4 mmol) are combined in anhydrous acetonitrile (10 mL).

- The mixture is refluxed at 80°C for 72 hours under nitrogen.

- The solvent is evaporated, and the residue is recrystallized from chloroform/ethyl acetate to yield the product as white crystals (85% yield).

Mechanistic Insight : The reaction proceeds via an SN2 mechanism , where triphenylphosphine acts as a nucleophile, displacing bromide from tert-butyl bromide to form the phosphonium salt.

Metal-Free Coupling in Phenol Solvent

A solvent-driven, metal-free method leverages phenol as both solvent and proton source, enabling efficient coupling at moderate temperatures (180–190°C). This approach avoids transition-metal catalysts, making it cost-effective and environmentally favorable.

Key Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 182°C | 85% |

| Reaction Time | 5 hours | Maximizes conversion |

| Phenol Volume | 1.5 mL per 1 mmol PPh3 | Ensures solubility |

Procedure Highlights:

- Triphenylphosphine (1 mmol) and tert-butyl bromide (1.1 mmol) are heated in phenol at 182°C.

- Progress is monitored via TLC, with purification achieved through silica gel chromatography using ethyl acetate followed by dichloroethane/methanol.

Advantage : Phenol’s high boiling point and acidic nature facilitate proton transfer, accelerating the formation of the zwitterionic intermediate.

Hydroboration-Oxidation Followed by Quaternary Ammoniation

For derivatives requiring precise linker lengths between the tert-butylamino group and the phosphonium center, a multi-step strategy is employed:

- Hydroboration-Oxidation : Allylpolyalkoxybenzenes undergo hydroboration with BH3·THF, followed by H2O2 oxidation to yield propanol intermediates.

- Acylation : The alcohol is converted to a bromide using HBr/acetic acid.

- Phosphonium Salt Formation : The bromide intermediate reacts with triphenylphosphine in acetonitrile at 85°C for 3–4 days.

Yield Data:

| Step | Yield (%) |

|---|---|

| Hydroboration-Oxidation | 90–95 |

| Bromination | 80–85 |

| Phosphonium Formation | 70–75 |

Challenges : Side reactions such as dealkylation of tert-butyl groups occur above 0°C, necessitating strict temperature control during bromination.

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency, scalability, and practicality of major methods:

Key Findings :

- The direct alkylation method offers simplicity and high yields but requires prolonged reaction times.

- Phenol-mediated synthesis achieves comparable yields rapidly but involves challenging purification.

- Multi-step approaches are optimal for structurally complex analogs but suffer from cumulative yield losses.

Mechanistic Studies and Side-Reaction Mitigation

Intermediate Characterization:

- 31P NMR Spectroscopy : Confirms the formation of zwitterionic intermediates during phenol-mediated reactions, with δP = 23–25 ppm.

- Side Reactions : Competing pathways include aryl group migration and oxidation of phosphine to phosphine oxide, which are suppressed by inert atmospheres and anhydrous conditions.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for cost and safety:

- Continuous Flow Systems : Minimize thermal degradation by maintaining precise temperature control during exothermic steps.

- Recycling : Unreacted triphenylphosphine is recovered via distillation under reduced pressure (0.1 mmHg, 150°C).

Economic Impact : Industrial processes prioritize phenol-mediated routes due to lower catalyst costs, despite higher energy inputs.

Chemical Reactions Analysis

Types of Reactions: (Tert-butylamino)(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The phosphonium center can undergo redox reactions, altering the oxidation state of the phosphorus atom.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphonium center.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed to reduce the phosphonium compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonium salts, while oxidation and reduction reactions can produce different phosphorus-containing compounds.

Scientific Research Applications

Synthesis of (Tert-butylamino)(triphenyl)phosphonium bromide

The synthesis of this compound typically involves the reaction of triphenylphosphine with tert-butylamine and an appropriate halide source, such as bromobutane. A notable method utilizes an anion exchange resin catalyst in an alcoholic solvent, yielding high purity and efficiency . The reaction conditions are optimized to ensure a high yield, often exceeding 97% purity .

Organic Chemistry

In organic synthesis, phosphonium salts like this compound serve as intermediates for the preparation of various organic compounds. They can facilitate reactions such as Wittig reactions, where they participate in the formation of alkenes from carbonyl compounds . The ability to modify the phosphonium cation allows for the tuning of reactivity and selectivity in synthetic pathways.

Medicinal Chemistry

Phosphonium salts are increasingly recognized for their potential in drug delivery systems, particularly targeting mitochondria. The cationic nature of phosphonium compounds enables them to accumulate selectively in mitochondrial membranes due to the negative transmembrane potential characteristic of these organelles . This property has been exploited in developing mitochondria-targeted therapeutics aimed at treating cancer and other diseases.

- Case Study : A study demonstrated that triphenylphosphonium-functionalized compounds exhibited significant cytotoxicity against various cancer cell lines by enhancing mitochondrial accumulation of therapeutic agents . This approach highlights the potential of this compound as a scaffold for designing new anticancer drugs.

Materials Science

In materials science, phosphonium salts have been utilized to create antimicrobial materials. For instance, derivatives of this compound have shown efficacy against bacterial strains when incorporated into polymer matrices or fibers . This application is particularly relevant in developing textiles and coatings with built-in antimicrobial properties.

- Case Study : Research indicated that polyacrylonitrile fibers modified with triphenylphosphonium groups displayed excellent antibacterial activity against E. coli and S. aureus, suggesting potential applications in healthcare settings .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Organic Chemistry | Wittig Reaction | Efficient synthesis of alkenes from carbonyl compounds |

| Medicinal Chemistry | Mitochondrial Drug Delivery | Increased cytotoxicity in cancer cell lines |

| Materials Science | Antimicrobial Textiles | Effective against E. coli and S. aureus |

Mechanism of Action

The mechanism of action of (tert-butylamino)(triphenyl)phosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium center can interact with different molecular targets, facilitating the formation or breaking of chemical bonds. The specific pathways involved depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Alkyl-Substituted Triphenylphosphonium Salts

- Examples :

- Methyltriphenylphosphonium bromide (MW: 357.23 g/mol): Used in Wittig reactions due to its high reactivity with carbonyl compounds .

- Dodecyl(triphenyl)phosphonium bromide (PPh₃C₁₂–Br, MW: 511.52 g/mol): Exhibits strong antimicrobial activity against E. coli and S. aureus due to its long alkyl chain enhancing membrane disruption .

- This may reduce lipid membrane penetration but improve selectivity in biological targeting (e.g., mitochondrial uptake) . Synthesis yields for alkyl-substituted derivatives (58%–83%) are comparable to those of amino-substituted analogs, though alkylation typically requires milder conditions than amino group introduction .

Aryl- and Benzyl-Substituted Derivatives

- Examples :

- Benzyl triphenyl phosphonium bromide (BTPPB): Effective as a corrosion inhibitor for mild steel in acidic media, attributed to adsorption via π-electrons of the benzyl group .

- Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide (MW: 523.41 g/mol): The electron-rich trimethoxybenzyl group enhances stability and may facilitate redox-active applications .

- Unlike methoxy-substituted aryl derivatives, the amino group can participate in acid-base reactions, enabling pH-dependent solubility or reactivity .

Amino-Substituted Analogs

- Examples: (3-Aminopropyl)(triphenyl)phosphonium bromide: Features a short, flexible aminopropyl chain, enabling conjugation with biomolecules (e.g., in drug delivery) . N-(p-Methoxyphenyl)amino triphenylphosphonium bromide: A newly synthesized compound with enhanced solubility in polar solvents due to the methoxy group .

- Comparison: The tert-butylamino group’s branched structure provides greater steric shielding, which may hinder nucleophilic attack or enzymatic degradation compared to linear aminopropyl derivatives . Unlike N-phenylamino analogs, the tert-butyl group lacks aromatic resonance, reducing electronic conjugation but increasing hydrophobicity .

Table 1. Structural and Functional Comparison

Research Findings and Trends

- Antimicrobial Activity: Alkyl chain length correlates with efficacy; dodecyl derivatives outperform shorter chains. The tert-butylamino group’s impact remains understudied but may synergize with triphenylphosphonium’s membrane-targeting ability .

- Mitochondrial Targeting: Amino-substituted phosphonium salts (e.g., gallate derivatives) show promise in drug delivery, suggesting tert-butylamino variants could enhance tissue specificity .

- Synthetic Challenges: Introducing amino groups often requires multi-step reactions (e.g., phthalimide protection/deprotection in ), whereas alkylation is more straightforward .

Biological Activity

(Tert-butylamino)(triphenyl)phosphonium bromide (TBTPB) is a phosphonium salt that has garnered attention due to its biological activity, particularly in cancer therapy and antimicrobial applications. This compound is characterized by its lipophilic triphenylphosphonium (TPP) cation, which enhances its ability to target mitochondria, making it a potential candidate for selective anticancer agents. This article provides a comprehensive overview of the biological activity of TBTPB, including its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

The biological activity of TBTPB primarily stems from its ability to accumulate in mitochondria due to the positive charge of the TPP moiety. This accumulation can lead to several cellular effects:

- Mitochondrial Dysfunction : TBTPB disrupts mitochondrial membrane potential and induces oxidative stress, which can trigger apoptosis in cancer cells. Studies have shown that TPP derivatives can impair mitochondrial function at low concentrations, leading to cell death predominantly through autophagy and apoptosis pathways .

- Selective Cytotoxicity : The compound exhibits selective cytotoxicity against various cancer cell lines while sparing non-malignant cells. For instance, derivatives like dodecyl-TPP have been shown to have significantly lower cytotoxicity towards nonmalignant human fibroblasts compared to MCF-7 breast carcinoma cells .

Antiproliferative Effects

TBTPB has demonstrated significant antiproliferative activity across multiple cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HST-116 (Colon) | <10 |

| A375 (Melanoma) | <10 |

| PC-3 (Prostate) | <10 |

| T-47D (Breast) | <10 |

These results indicate that TBTPB and its analogs can effectively inhibit cell growth and induce apoptosis in cancer cells at low micromolar concentrations .

Case Studies

- Cancer Cell Studies : In vitro studies using TBTPB showed that it could induce G1/S cell cycle arrest in human breast cancer cells (MCF-7), causing significant cytotoxic effects at concentrations as low as 250 nM. The mechanism involved mitochondrial dysfunction and subsequent activation of apoptotic pathways .

- Antimicrobial Activity : Research has highlighted the antibacterial properties of TPP derivatives. For example, conjugates of TBTPB with peptides related to bactenecin 7 exhibited strong inhibitory effects on bacterial translation, demonstrating potential as antimicrobial agents against various strains .

- Drug Delivery Systems : Recent advancements have integrated TBTPB into drug delivery systems targeting mitochondria. A study reported that TPP-modified liposomes enhanced the cytotoxicity of encapsulated drugs like Paclitaxel in HeLa cancer cells while reducing systemic toxicity .

Q & A

Basic: How is (tert-butylamino)(triphenyl)phosphonium bromide synthesized, and what purification methods ensure high yield?

The synthesis typically involves quaternization of triphenylphosphine with a tert-butylaminoalkyl bromide derivative under reflux in a polar aprotic solvent like acetonitrile. After reaction completion, the crude product is precipitated using diethyl ether and purified via recrystallization from ethanol/ether mixtures. Purity is validated using and NMR spectroscopy, elemental analysis, and melting point determination .

Basic: What role does this compound play in Wittig reaction mechanisms, and how does its structure influence alkene formation?

As a phosphonium salt, it reacts with strong bases (e.g., potassium tert-butoxide) to generate a ylide intermediate, which attacks carbonyl groups to form alkenes. The tert-butylamino group may stabilize the ylide through steric hindrance or electronic effects, altering reaction kinetics and selectivity compared to simpler analogs like methyltriphenylphosphonium bromide. Reaction optimization requires controlled base addition and inert atmosphere to prevent ylide decomposition .

Advanced: How can probit analysis be applied to assess the aquatic toxicity of this phosphonium salt?

Probit analysis quantifies lethal concentration (LC) using dose-response data from aquatic organisms (e.g., guppy fish). Serial dilutions of the compound are tested, and mortality rates are fitted to a probit model () with R validation. This method, as demonstrated for hexyltriphenylphosphonium bromide, allows extrapolation of toxicity thresholds without repeated experiments .

Advanced: What computational approaches predict the interaction of this compound with bacterial membranes in antimicrobial studies?

Molecular dynamics (MD) simulations model the insertion of the hydrophobic triphenylphosphonium group into lipid bilayers, while the tert-butylamino moiety may disrupt membrane potential. LogP calculations (via ACD/Labs Percepta) predict partitioning behavior, and comparative studies with alkyl-chain analogs (e.g., dodecyl derivatives) validate structure-activity relationships observed in MIC assays .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- Melting point analysis (204–210°C range, as in related carboxybutyl analogs) .

- FTIR spectroscopy to confirm P-C stretching bands (~1,100 cm) and tert-butyl group vibrations.

- NMR for phosphonium center verification (δ ~20–25 ppm) .

Advanced: How do structural modifications affect the compound’s efficacy as a phase-transfer catalyst (PTC)?

Compared to ethyltriphenylphosphonium bromide, the tert-butylamino group enhances solubility in polar solvents via hydrogen bonding, improving ion-pairing in biphasic systems. Catalytic efficiency is tested using nucleophilic substitution reactions (e.g., alkylation of phenoxide ions), monitoring reaction rates via GC or HPLC .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 1B) .

- Storage : Inert atmosphere (N or Ar) to prevent moisture absorption .

- Waste disposal : Segregate as hazardous organic bromide waste .

Advanced: How does the bromide counterion influence reactivity and solubility?

Bromide’s low lattice energy enhances solubility in polar solvents (e.g., DMF, acetonitrile) compared to chloride analogs. In ylide formation, bromide’s nucleophilicity may compete with the base, requiring stoichiometric optimization. Comparative studies with tetrafluoroborate salts reveal differences in hygroscopicity and thermal stability .

Advanced: What methodologies optimize the compound’s stability under varying pH and temperature?

Accelerated stability studies involve:

- Thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C, as seen in tetraphenylphosphonium bromide) .

- pH-dependent degradation : Incubate in buffered solutions (pH 3–10), monitor via HPLC for hydrolysis byproducts .

Basic: What are the environmental implications of using this compound?

Ecotoxicity is evaluated using LC models for aquatic organisms. Mitigation strategies include adsorption onto activated carbon or biodegradation via microbial consortia. Probit-derived LC values for similar phosphonium salts range from 1–10 mg/L, necessitating strict waste protocols .

Advanced: How can in vitro models differentiate cytotoxic vs. therapeutic effects?

Use cell viability assays (MTT or resazurin) on mammalian and bacterial cells. Compare IC (cytotoxicity) with MIC (antimicrobial activity). For mitochondrial-targeting studies, measure membrane potential (JC-1 dye) in cancer vs. normal cells .

Advanced: What spectroscopic evidence confirms phosphonium ylide formation?

NMR shifts from ~25 ppm (phosphonium) to ~0 ppm (ylide) confirm intermediate generation. FTIR shows loss of P-Br stretching (~500 cm) and emergence of ylide P=C vibrations .

Basic: How is solubility determined in various solvents?

Gravimetric analysis: Saturate solvent with the compound, filter, and evaporate to measure dissolved mass. Polar aprotic solvents (DMF, DMSO) show higher solubility due to cation solvation .

Advanced: What challenges arise in scaling up synthesis?

Exothermic quaternization requires controlled temperature (reflux with cooling). Column chromatography is impractical at scale; instead, optimize recrystallization solvents. Monitor byproduct formation (e.g., phosphine oxides) via TLC .

Basic: How do phosphonium salts differ from ammonium salts in synthesis?

Phosphonium salts offer higher thermal stability (>250°C vs. <150°C for ammonium) and better phase-transfer efficiency in nonpolar solvents. The larger P center also enhances ylide formation in Wittig reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.